(2E)-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile
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Overview
Description
(E)-4-(2,4-DIMETHYLPHENYL)-N-(4-METHYLPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This particular compound is characterized by its unique structure, which includes a thiazole ring, dimethylphenyl groups, and a carbohydrazonoyl cyanide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2,4-DIMETHYLPHENYL)-N-(4-METHYLPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Introduction of Dimethylphenyl Groups: The dimethylphenyl groups can be introduced through Friedel-Crafts alkylation reactions, where dimethylbenzene is reacted with an appropriate electrophile in the presence of a Lewis acid catalyst.
Formation of Carbohydrazonoyl Cyanide Moiety: This step involves the reaction of hydrazine derivatives with cyanogen bromide under controlled conditions to form the carbohydrazonoyl cyanide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2,4-DIMETHYLPHENYL)-N-(4-METHYLPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
(E)-4-(2,4-DIMETHYLPHENYL)-N-(4-METHYLPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-4-(2,4-DIMETHYLPHENYL)-N-(4-METHYLPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, ultimately exerting its biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE: Lacks the (E)-configuration but shares similar structural features.
N-(4-METHYLPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE: Similar structure but with different substituents.
Uniqueness
(E)-4-(2,4-DIMETHYLPHENYL)-N-(4-METHYLPHENYL)-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE is unique due to its specific (E)-configuration and the presence of both dimethylphenyl and methyphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H18N4S |
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Molecular Weight |
346.5 g/mol |
IUPAC Name |
(2E)-4-(2,4-dimethylphenyl)-N-(4-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C20H18N4S/c1-13-4-7-16(8-5-13)23-24-18(11-21)20-22-19(12-25-20)17-9-6-14(2)10-15(17)3/h4-10,12,23H,1-3H3/b24-18+ |
InChI Key |
BNQMVXUMJXHTRL-HKOYGPOVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
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